Cas no 52942-75-3 (1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid)
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
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- Inchi: 1S/C7H8N2O4/c1-2-9-3-4(6(10)11)5(8-9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13)
- InChI Key: ZTDDUTNCHYQGNE-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(C(O)=O)C(C(O)=O)=N1
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521709-1g |
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid |
52942-75-3 | 97% | 1g |
$401 | 2023-03-10 | |
| Ambeed | A376157-1g |
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid |
52942-75-3 | 97% | 1g |
$405.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625573-1g |
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid |
52942-75-3 | 97% | 1g |
¥2779.0 | 2024-04-18 |
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Suppliers
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid
Introduction to 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS No. 52942-75-3)
1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS No. 52942-75-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and two carboxylic acid groups. The presence of these functional groups endows the molecule with a range of chemical and biological properties, making it a valuable building block in the synthesis of various pharmaceuticals and other bioactive compounds.
The chemical formula of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid is C8H8N2O4, and its molecular weight is approximately 196.16 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water and ethanol. Its physical and chemical properties have been extensively studied, providing a solid foundation for its applications in various scientific and industrial contexts.
In recent years, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid has been the subject of numerous research studies aimed at exploring its potential therapeutic applications. One of the key areas of interest is its role as an intermediate in the synthesis of anti-inflammatory drugs. Pyrazole derivatives, including 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid, have been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Beyond its anti-inflammatory properties, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid has also been investigated for its potential as an antiviral agent. Research has demonstrated that certain pyrazole derivatives can inhibit the replication of various viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves interfering with viral replication enzymes or host cell receptors, thereby reducing viral load and mitigating disease progression.
In the realm of cancer research, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid has shown promise as a lead compound for developing novel anticancer drugs. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, these compounds have been found to exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for targeted cancer therapy.
The versatility of 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid extends to its use in materials science and nanotechnology. The compound can be incorporated into polymer matrices to enhance their mechanical properties or to impart specific functionalities such as conductivity or biocompatibility. This makes it a valuable component in the development of advanced materials for applications ranging from biomedical devices to electronic devices.
Synthetic methods for preparing 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid have been well-documented in the literature. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate followed by cyclization under acidic conditions. Alternative synthetic routes have also been explored to improve yield and purity, including microwave-assisted synthesis and catalytic methods using metal complexes.
In conclusion, 1-Ethyl-1H-pyrazole-3,4-dicarboxylic acid (CAS No. 52942-75-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and diverse biological activities make it an important molecule for ongoing research and development efforts. As new studies continue to uncover its potential benefits and applications, the importance of this compound in scientific and industrial contexts is likely to grow even further.
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